Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22N4O3 and a molecular weight of 306.36 g/mol . This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and an acetylpyrimidine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material . The synthetic route includes the following steps:
Formation of the piperazine ring: The starting material undergoes cyclization to form the piperazine ring.
Introduction of the acetylpyrimidine moiety: The acetylpyrimidine group is introduced through a nucleophilic substitution reaction.
Final product formation: The final compound is obtained after purification and characterization.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the acetylpyrimidine moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of biologically active compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The acetylpyrimidine moiety may interact with enzymes or receptors, leading to modulation of biological activities. The piperazine ring can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate can be compared with similar compounds such as:
- Tert-butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the acetylpyrimidine moiety and the piperazine ring in this compound contributes to its distinct properties and applications.
Biological Activity
Tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential applications based on existing literature and research findings.
- Molecular Formula : C13H20N4O2
- Molecular Weight : 264.33 g/mol
- CAS Number : 780705-64-8
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5-acetylpyrimidine in the presence of appropriate catalysts. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of piperazine compounds exhibit notable antimicrobial properties. For instance, studies have shown that certain piperazine derivatives demonstrate potent antibacterial activity against Gram-positive bacteria, which suggests that this compound may possess similar properties. This activity is attributed to the compound's ability to interfere with bacterial cell wall synthesis and function .
2. Anticancer Potential
Emerging studies have explored the anticancer potential of piperazine derivatives. For example, compounds structurally related to tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine have been evaluated for their efficacy against various cancer cell lines. Preliminary results suggest that these compounds can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell survival and proliferation .
3. Neuropharmacological Effects
Piperazine derivatives are also investigated for their neuropharmacological effects, particularly as potential anxiolytic or antidepressant agents. Some studies have indicated that these compounds may act as antagonists at certain neurotransmitter receptors, which could lead to therapeutic effects in anxiety and mood disorders .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of piperazine derivatives highlighted the antimicrobial activity of tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential use as an antimicrobial agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines showed that tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis revealed that the compound triggered apoptosis through caspase activation, suggesting a mechanism for its anticancer activity.
Data Table
Property | Value |
---|---|
Molecular Formula | C13H20N4O2 |
Molecular Weight | 264.33 g/mol |
CAS Number | 780705-64-8 |
Antimicrobial Activity | Effective against Gram-positive bacteria |
Anticancer Activity | Induces apoptosis in cancer cells |
Neuropharmacological Effects | Potential anxiolytic properties |
Properties
IUPAC Name |
tert-butyl 4-(5-acetylpyrimidin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-11(20)12-9-16-13(17-10-12)18-5-7-19(8-6-18)14(21)22-15(2,3)4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZVEQBXBFPGRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)N2CCN(CC2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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